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Compound of Interest

Compound Name: 5-Benzofuranol, 4-chloro-
Cat. No.: B1499602
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Executive Summary

4-Chloro-5-benzofuranol is a halogenated bicyclic phenol used as an intermediate in the
synthesis of bioactive benzofuran derivatives. Its structural integrity is defined by the specific
regiochemistry of the chlorine atom at position C4 and the hydroxyl group at position C5. This
proximity induces unique electronic shielding effects observable in Nuclear Magnetic
Resonance (NMR) and distinct fragmentation patterns in Mass Spectrometry (MS). This guide
provides a self-validating framework for confirming the identity of this specific isomer against
potential regioisomers (e.g., 6-chloro or 7-chloro analogs).

Structural Analysis & Numbering

To ensure accurate spectral assignment, the standard IUPAC numbering for the benzofuran
core is applied:

o O1: Heterocyclic oxygen.
e C2/C3: Furan ring carbons.

e C4: Substituted with Chlorine (Cl).[1]
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e C5: Substituted with Hydroxyl (OH).
e C6/C7: Unsubstituted aromatic carbons.

Mass Spectrometry (MS) Data

Objective: Confirm molecular weight and isotopic composition.

Molecular lon & Isotope Pattern

The presence of a single chlorine atom imparts a characteristic isotopic signature.
e Formula: CsHsCIO2

o Exact Mass: 168.00 (for 3°Cl)
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Fragmentation Logic (Graphviz)

The following diagram illustrates the primary fragmentation pathway expected under Electron
Impact (EI) ionization (70 eV).
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Figure 1: Proposed fragmentation pathway for 4-chloro-5-benzofuranol under EI-MS
conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Validate regiochemistry via coupling constants and chemical shifts.

'H NMR Data (400 MHz, DMSO-ds)

The 4-chloro substituent eliminates the H4 proton, removing any meta-coupling to H6 or para-
coupling to H7. This simplifies the aromatic region to an AB system for H6/H7.
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*Note: Shifts are predicted based on substituent additivity constants (SCS) relative to
benzofuran and phenol base values.

13C NMR Data (100 MHz, DMSO-de)

e C5 (C-OH): ~150.5 ppm (Deshielded by Oxygen).

e C2:~146.0 ppm (Alpha to Oxygen).

e C7a: ~148.0 ppm (Quaternary bridgehead).

e C3a: ~128.0 ppm (Quaternary bridgehead).

e C4 (C-CI): ~118.0 ppm (Upfield shift due to ortho-shielding from OH and ClI effect).
e C7:~112.0 ppm.

e C6:~114.0 ppm.

C3: ~106.0 ppm.

NMR Connectivity Workflow

The following logic map demonstrates how to distinguish the 4-chloro isomer from the 6-chloro
isomer using coupling constants.
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Figure 2: NMR logic flow for distinguishing the 4-chloro regioisomer.

Infrared Spectroscopy (IR)

Objective: Confirm functional groups.
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Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), follow these standardized protocols.

NMR Sample Preparation[1]

e Solvent: DMSO-ds (99.9% D) is preferred over CDCIs to ensure full solubility of the phenolic
moiety and to sharpen the OH signal through hydrogen bonding with the solvent.

o Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.
e Tube: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).
e Acquisition:

o Set relaxation delay (d1) to = 1.0s to ensure integration accuracy.

o Acquire 16 scans for *H and = 256 scans for 13C.

Mass Spectrometry (GC-MS)
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 Derivatization (Optional but Recommended): Phenols can tail on non-polar columns.
Silylation with BSTFA + 1% TMCS ensures sharp peaks.

o Protocol: Mix 1 mg sample + 100 pL Pyridine + 100 uL BSTFA. Heat at 60°C for 30 mins.
Inject 1 pL.

e Column: DB-5ms or equivalent (30m x 0.25mm).
e Temp Program: 80°C (1 min) — 20°C/min - 280°C (hold 5 min).

Quality Control Criteria

e Purity Check: The *H NMR should show no extraneous peaks in the aliphatic region (0-5
ppm) other than solvent/water.

e Isomer Check: Confirm the integration ratio of aromatic protons (H2:H3:H6:H7) is exactly
1:1:1:1. Any deviation suggests contamination with the 6-chloro or 7-chloro isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Whitepaper: Spectroscopic Characterization
of 4-Chloro-5-Benzofuranol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1499602#spectroscopic-data-for-5-benzofuranol-4-
chloro-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.researchgate.net/publication/300484646_Biologically_Active_Compounds_in_Milk
https://spectrabase.com/spectrum/9UHzHgGtMy4
https://www.benchchem.com/product/b1499602#spectroscopic-data-for-5-benzofuranol-4-chloro-nmr-ir-ms
https://www.benchchem.com/product/b1499602#spectroscopic-data-for-5-benzofuranol-4-chloro-nmr-ir-ms
https://www.benchchem.com/product/b1499602#spectroscopic-data-for-5-benzofuranol-4-chloro-nmr-ir-ms
https://www.benchchem.com/product/b1499602#spectroscopic-data-for-5-benzofuranol-4-chloro-nmr-ir-ms
https://www.benchchem.com/product/b1499602?utm_src=pdf-bulk
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

